![molecular formula C14H18N2O3 B2811541 tert-Butyl 5-carbamoylisoindoline-2-carboxylate CAS No. 685565-18-8](/img/structure/B2811541.png)
tert-Butyl 5-carbamoylisoindoline-2-carboxylate
Overview
Description
Tert-Butyl 5-carbamoylisoindoline-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Synthesis and Reactions
- tert-Butyl 5-carbamoylisoindoline-2-carboxylate has been utilized in various synthetic pathways and reactions. A study by Padwa et al. (2003) focuses on the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, which includes tert-butyl derivatives in its synthesis process (Padwa, Brodney, & Lynch, 2003).
Stereoselective Synthesis
- The compound has been involved in the highly stereoselective hydroformylation of oxazoline derivatives. Kollár and Sándor (1993) describe the hydroformylation of a tert-butyl-Δ4-1,3-oxazoline derivative, emphasizing the significance of tert-butyl derivatives in stereoselective syntheses (Kollár & Sándor, 1993).
Catalysis and Organic Synthesis
- A novel use of tert-butoxycarbonylation reagents, closely related to tert-butyl 5-carbamoylisoindoline-2-carboxylate, in organic synthesis has been described by Saito et al. (2006). This highlights the compound's relevance in enhancing reaction yields and selectivity in organic syntheses (Saito, Ouchi, & Takahata, 2006).
Natural Product Synthesis
- López-Valdez et al. (2011) demonstrate the synthesis of isoindolinones using an oxidative radical cyclization process, where tert-butyl amines play a crucial role. This underscores the importance of tert-butyl 5-carbamoylisoindoline-2-carboxylate in the synthesis of natural products (López-Valdez et al., 2011).
Intermediate in Drug Synthesis
- The compound has been identified as a key intermediate in the synthesis of renieramycin M derivatives, which are important in antitumor antibiotic studies. Li et al. (2013) describe the synthesis of a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, highlighting the role of tert-butyl derivatives in medicinal chemistry (Li et al., 2013).
properties
IUPAC Name |
tert-butyl 5-carbamoyl-1,3-dihydroisoindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-10-5-4-9(12(15)17)6-11(10)8-16/h4-6H,7-8H2,1-3H3,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHOWQRUWZFEFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-carbamoylisoindoline-2-carboxylate |
Synthesis routes and methods
Procedure details
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